2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane is a unique chemical compound known for its spirocyclic structure, which includes six nitrogen atoms. This compound is part of a class of molecules known as spiro aza crowns, which are characterized by their spirocyclic framework and the presence of nitrogen atoms. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves a multi-step process starting from pentaerythritol. The key steps include two successive cyclizations by displacement of two tosyloxy groups from the appropriate pentaerythritol derivatives with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Each cyclization reaction is followed by reduction with sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of common reagents and relatively straightforward reaction conditions makes it feasible for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane has several applications in scientific research:
Chemistry: The unique spirocyclic structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s ability to interact with biological molecules makes it of interest in biochemical research.
Industry: Possible uses in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves its interaction with various molecular targets. The nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, which can influence the compound’s reactivity and interactions with other molecules. The spirocyclic framework also allows for unique spatial arrangements, which can affect the compound’s binding to biological targets and its overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(aminomethyl)propane-1,3-diamine: A precursor in the synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane.
Spiro aza crowns: A class of compounds with similar spirocyclic structures and nitrogen atoms.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of six nitrogen atoms. This combination imparts distinct chemical and physical properties, making it different from other spirocyclic compounds and nitrogen-containing molecules.
Properties
CAS No. |
349489-79-8 |
---|---|
Molecular Formula |
C17H38N6 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2,6,10,14,18,22-hexazaspiro[11.11]tricosane |
InChI |
InChI=1S/C17H38N6/c1-5-18-6-2-10-21-14-17(13-20-9-1)15-22-11-3-7-19-8-4-12-23-16-17/h18-23H,1-16H2 |
InChI Key |
JRJFSXUEWNFHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCC2(CNC1)CNCCCNCCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.